molecular formula C8H6BrN B1271910 4-Bromo-3-methylbenzonitrile CAS No. 41963-20-6

4-Bromo-3-methylbenzonitrile

Cat. No.: B1271910
CAS No.: 41963-20-6
M. Wt: 196.04 g/mol
InChI Key: SKXUZFJOLNNWIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-methylbenzonitrile is an organic compound with the molecular formula C8H6BrN. It is characterized by a bromine atom and a methyl group attached to a benzene ring, along with a nitrile group. This compound is commonly used in various chemical syntheses and research applications due to its unique reactivity and properties .

Safety and Hazards

4-Bromo-3-methylbenzonitrile is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, and Acute Tox. 4 Oral . It causes severe skin burns and eye damage, and may cause respiratory irritation . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Future Directions

4-Bromo-3-methylbenzonitrile may be used to synthesize other compounds for various applications. For example, it may be used to synthesize 2,4,6-tris(4-bromo-3-methyl-phenylene)-1,3,5-triazine and 4-fluoro-3-methylbenzonitrile . It is also a nitrile compound for proteomics research and a pharmaceutical intermediate .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-3-methylbenzonitrile can be synthesized through several methods. One common approach involves the bromination of 3-methylbenzonitrile using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator . The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-methylbenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide (DMF).

Major Products Formed:

Comparison with Similar Compounds

  • 4-Bromo-2-methylbenzonitrile
  • 3-Bromo-4-methylbenzonitrile
  • 2-Bromo-5-methylbenzonitrile

Comparison: 4-Bromo-3-methylbenzonitrile is unique due to the specific positioning of the bromine and methyl groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different reactivity patterns in substitution and coupling reactions, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

4-bromo-3-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN/c1-6-4-7(5-10)2-3-8(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKXUZFJOLNNWIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372097
Record name 4-Bromo-3-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41963-20-6
Record name 4-Bromo-3-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-3-methylbenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-3-methylbenzonitrile
Reactant of Route 2
Reactant of Route 2
4-Bromo-3-methylbenzonitrile
Reactant of Route 3
Reactant of Route 3
4-Bromo-3-methylbenzonitrile
Reactant of Route 4
Reactant of Route 4
4-Bromo-3-methylbenzonitrile
Reactant of Route 5
Reactant of Route 5
4-Bromo-3-methylbenzonitrile
Reactant of Route 6
Reactant of Route 6
4-Bromo-3-methylbenzonitrile
Customer
Q & A

Q1: What spectroscopic techniques were employed to investigate the 4-Bromo-3-methylbenzonitrile molecule, and what structural information can be derived from these analyses?

A1: The researchers utilized Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FTR) spectroscopies to probe the vibrational characteristics of this compound []. FTIR spectroscopy excels at identifying functional groups present in a molecule based on their characteristic absorption of infrared light. The study recorded the FTIR spectrum of this compound in the liquid phase (acetone) within the 4000–400 cm⁻¹ range []. On the other hand, FTR spectroscopy provides complementary information by measuring the scattering of light, revealing insights into the molecule's vibrational modes. The FTR spectrum of this compound was also captured in the liquid phase (acetone), covering the 3500–50 cm⁻¹ region [].

Q2: How was computational chemistry employed in this study to complement the experimental spectroscopic findings on this compound?

A2: The study harnessed Density Functional Theory (DFT) calculations, a powerful computational chemistry method, to gain deeper insights into the electronic structure and properties of this compound []. DFT calculations were performed using the B3LYP functional along with a suitable basis set. These calculations allowed for the prediction of the molecule's geometry and vibrational frequencies in its ground state [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.